

4-Chlorothiazole-5-carboxaldehyde synthesis and characterization

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Compound of Interest

Compound Name: 4-Chlorothiazole-5-carboxaldehyde

CAS No.: 104146-17-0

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An In-Depth Technical Guide to the Synthesis and Characterization of **4-Chlorothiazole-5-carboxaldehyde**

Introduction: The Versatility of a Core Heterocyclic Scaffold

4-Chlorothiazole-5-carboxaldehyde is a pivotal heterocyclic organic compound, distinguished by its thiazole ring functionalized with both a chlorine atom and an aldehyde group.^[1] This unique combination of reactive sites makes it a highly valuable building block in medicinal chemistry and agrochemical research.^{[1][2]} The thiazole nucleus is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.^[3] The presence of the electrophilic chlorine atom and the versatile aldehyde group on the thiazole ring allows for extensive chemical modification, enabling the synthesis of complex molecular architectures for drug discovery and the development of novel materials.^{[1][2]}

This guide provides a comprehensive overview of the synthesis and detailed characterization of **4-chlorothiazole-5-carboxaldehyde**, tailored for researchers and professionals in the fields of organic synthesis and drug development.

Synthetic Pathways: The Vilsmeier-Haack Approach

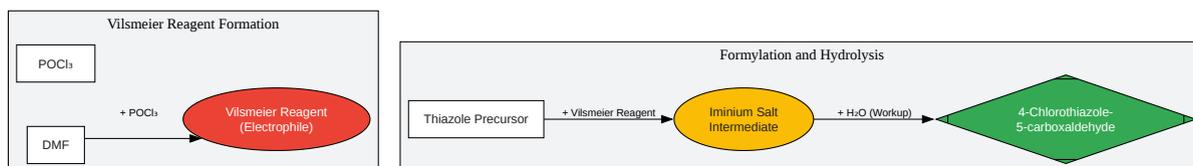
The most prevalent and efficient method for the synthesis of **4-chlorothiazole-5-carboxaldehyde** and its analogs is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5][7][8] The key to this transformation is the in-situ generation of the Vilsmeier reagent, a chloromethyliminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][5][7]

The Vilsmeier reagent is a mild electrophile that reacts with activated aromatic systems.[7] In the context of synthesizing substituted thiazole carboxaldehydes, a common starting material is a thiazolidinedione derivative. For the closely related 2,4-dichloro-5-thiazolecarboxaldehyde, the synthesis commences with 2,4-thiazolidinedione.[9] This substrate undergoes formylation and chlorination under the Vilsmeier-Haack conditions to yield the desired product.

Reaction Mechanism: An Illustrative Overview

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the thiazole precursor, followed by hydrolysis.

- **Formation of the Vilsmeier Reagent:** N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion.[5]
- **Electrophilic Attack and Formylation:** The electron-rich thiazole derivative attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
- **Hydrolysis:** Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.
[5]



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Caption: Vilsmeier-Haack synthesis of **4-chlorothiazole-5-carboxaldehyde**.

Experimental Protocol: Synthesis of a Dichlorothiazole Analog

The following protocol is adapted from the synthesis of 2,4-dichlorothiazole-5-carboxaldehyde and serves as a representative example of the Vilsmeier-Haack reaction applied to a thiazole scaffold.[9]

Materials:

- 2,4-Thiazolidinedione
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-thiazolidinedione in N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon).
- **Addition of POCl₃:** Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution over a period of 15 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to 120 °C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into ice water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- **Purification:** Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure 2,4-dichlorothiazole-5-carboxaldehyde.[9]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-chlorothiazole-5-carboxaldehyde**. A combination of physical and spectroscopic methods is employed for this purpose.

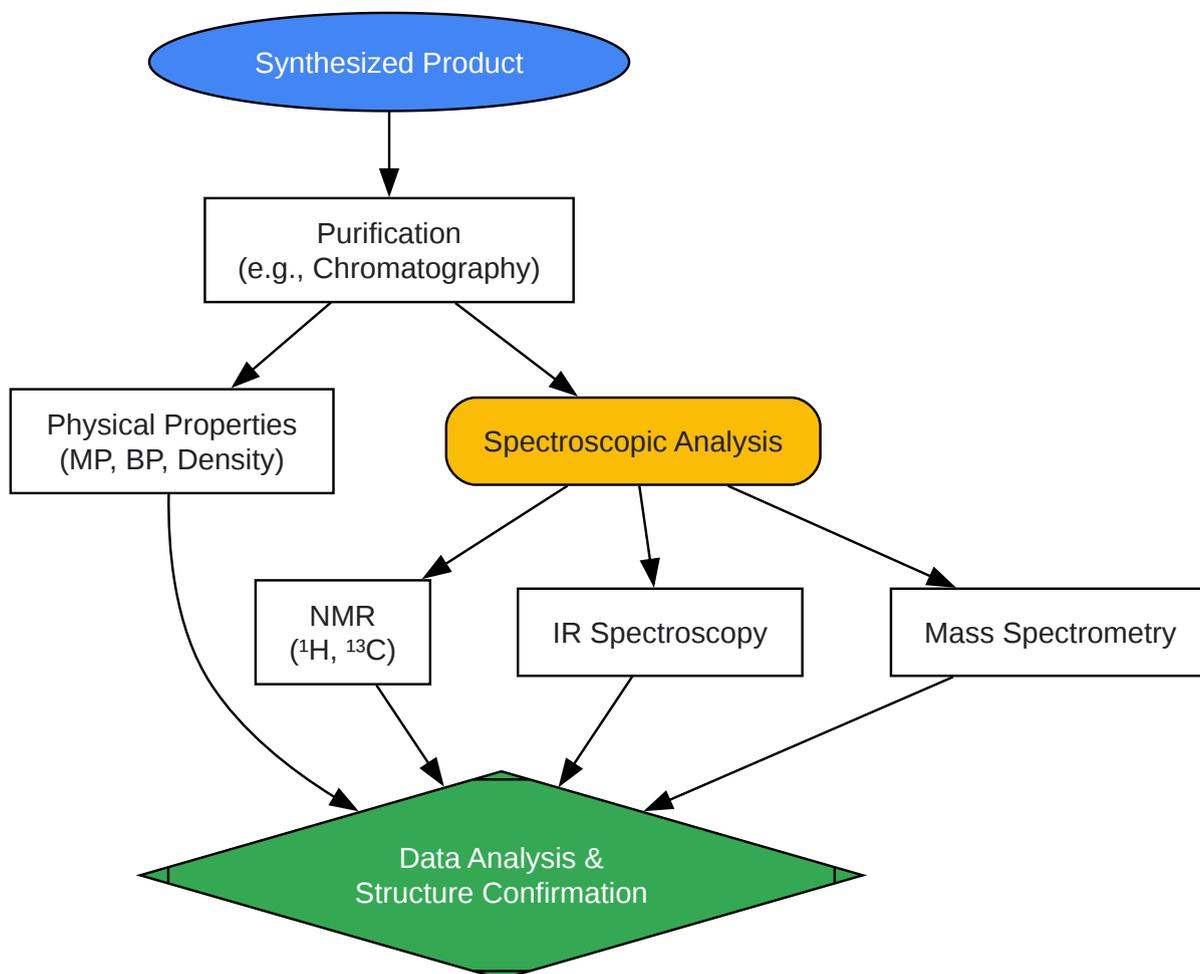
Physicochemical Properties

Property	Value	Reference(s)
CAS Number	104146-17-0	[10]
Molecular Formula	C ₄ H ₂ ClNOS	[1][10]
Molecular Weight	147.58 g/mol	[10][11]
Appearance	Powder or liquid	[1][12]
Boiling Point	254.6 °C at 760 mmHg	[11]
Density	1.541 g/cm ³	[11]
Storage	Inert atmosphere, 2-8°C	[10]

Spectroscopic Data

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals: a singlet for the aldehyde proton (CHO) typically in the range of 9.5-10.5 ppm, and a singlet for the proton on the thiazole ring (C2-H). The exact chemical shifts can vary depending on the solvent used.[13]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the four carbon atoms in the molecule. The aldehyde carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbons of the thiazole ring will have distinct chemical shifts influenced by the electronegative nitrogen, sulfur, and chlorine atoms.

- Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands to look for include:
 - A strong C=O stretching vibration for the aldehyde group, typically in the range of 1720-1740 cm^{-1} .[\[14\]](#)[\[15\]](#)
 - A characteristic C-H stretch for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} .[\[14\]](#)[\[15\]](#)
 - C=N and C-C stretching vibrations of the thiazole ring, typically observed in the 1400-1600 cm^{-1} region.[\[16\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[\[17\]](#) The mass spectrum of **4-chlorothiazole-5-carboxaldehyde** should show a molecular ion peak (M^+) corresponding to its molecular weight (147.58 g/mol), with a characteristic isotopic pattern due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl).



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Caption: A typical workflow for the characterization of synthesized compounds.

Applications in Drug Discovery and Development

4-Chlorothiazole-5-carboxaldehyde serves as a versatile intermediate for the synthesis of a wide array of N-heterocycles with potential therapeutic applications.[2] The aldehyde functional group is readily converted into other functionalities, such as imines, oximes, and hydrazones, which can then undergo further cyclization reactions to build more complex heterocyclic systems. For example, derivatives of **4-chlorothiazole-5-carboxaldehyde** have been utilized as precursors for compounds evaluated for their anti-tumor activity.[2] Its role as a key intermediate in the development of TGR5 agonists for the potential treatment of type 2 diabetes

mellitus has also been explored.[18] The adaptability of this scaffold continues to make it a molecule of high interest for generating novel chemical entities in drug discovery programs.

Safety and Handling

4-Chlorothiazole-5-carboxaldehyde is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[11] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11]

References

- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N -heterocycles Endowed with Anti-Tumor Activity - ResearchGate. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- **4-Chlorothiazole-5-carboxaldehyde** | CAS 104146-17-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved February 8, 2026, from [\[Link\]](#)
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (2023). Retrieved February 8, 2026, from [\[Link\]](#)
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Retrieved February 8, 2026, from [\[Link\]](#)

- The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists - PubMed. (2015). Retrieved February 8, 2026, from [\[Link\]](#)
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- Table of Characteristic IR Absorptions. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - MDPI. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved February 8, 2026, from [\[Link\]](#)
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (2013). Retrieved February 8, 2026, from [\[Link\]](#)
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). Retrieved February 8, 2026, from [\[Link\]](#)
- Vilsmeier Reaction - YouTube. (2021). Retrieved February 8, 2026, from [\[Link\]](#)
- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023). Retrieved February 8, 2026, from [\[Link\]](#)

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Sources

- [1. CAS 104146-17-0: 4-Chlorothiazole-5-carboxaldehyde \[cymitquimica.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. growingscience.com \[growingscience.com\]](#)
- [5. Vilsmeier–Haack reaction - Wikipedia \[en.wikipedia.org\]](#)
- [6. Vilsmeier-Haack Reaction | TCI EUROPE N.V. \[tcichemicals.com\]](#)
- [7. Vilsmeier-Haack Reaction - Chemistry Steps \[chemistrysteps.com\]](#)
- [8. m.youtube.com \[m.youtube.com\]](#)
- [9. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 \[chemicalbook.com\]](#)
- [10. 104146-17-0|4-Chlorothiazole-5-carbaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [11. americanelements.com \[americanelements.com\]](#)
- [12. 4-Chlorothiazole-5-carboxaldehyde, CasNo.104146-17-0 Amadis Chemical Co., Ltd. China \(Mainland\) \[amadis.lookchem.com\]](#)
- [13. rsc.org \[rsc.org\]](#)
- [14. uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- [15. chem.libretexts.org \[chem.libretexts.org\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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